molecular formula C11H7Cl4NO4 B14596096 2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate CAS No. 60099-07-2

2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate

Cat. No.: B14596096
CAS No.: 60099-07-2
M. Wt: 359.0 g/mol
InChI Key: YGSNYASHTZBYIS-UHFFFAOYSA-N
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Description

2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature as well as in various industrial applications. This particular compound is characterized by the presence of multiple chlorine atoms and an acetylcarbamoyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the reaction of 3,4,5,6-tetrachlorophenol with acetic anhydride and acetyl chloride under acidic conditions . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Hydrolysis: 3,4,5,6-tetrachlorophenol and acetic acid.

    Reduction: 3,4,5,6-tetrachlorophenyl alcohol.

    Substitution: Substituted amides or amines.

Mechanism of Action

The mechanism of action of 2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate can be compared with other similar compounds such as:

Properties

CAS No.

60099-07-2

Molecular Formula

C11H7Cl4NO4

Molecular Weight

359.0 g/mol

IUPAC Name

[2-(acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl] acetate

InChI

InChI=1S/C11H7Cl4NO4/c1-3(17)16-11(19)5-6(12)7(13)8(14)9(15)10(5)20-4(2)18/h1-2H3,(H,16,17,19)

InChI Key

YGSNYASHTZBYIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC(=O)C

Origin of Product

United States

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